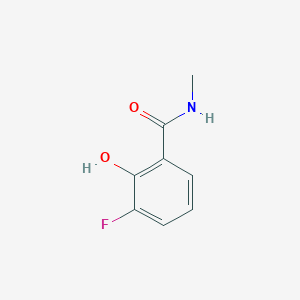

3-Fluoro-2-hydroxy-N-methylbenzamide

Description

Contextualizing 2-Hydroxybenzamide (Salicylamide) Scaffold in Medicinal Chemistry Research

The 2-hydroxybenzamide, or salicylamide (B354443), scaffold is a well-established structural motif in medicinal chemistry, recognized for its inherent biological activities. researchgate.net Salicylamide itself, a derivative of salicylic (B10762653) acid, possesses analgesic and antipyretic properties. sarchemlabs.com Its structure, featuring a benzene (B151609) ring with a hydroxyl group and an amide functional group in ortho positions, serves as a valuable starting point for the synthesis of new chemical entities. sarchemlabs.com

Researchers have long utilized the salicylamide core to develop derivatives with a wide range of therapeutic potential. researchgate.net The synthesis of novel compounds based on this scaffold is a continuous effort in medicinal chemistry, aiming to enhance biological activity and explore new therapeutic applications. researchgate.net For instance, studies have focused on creating N-substituted-2-hydroxybenzamides and other derivatives to target conditions like septicemia by inhibiting enzymes such as COX-2. tandfonline.com The versatility of the salicylamide scaffold makes it a cornerstone for designing compounds with tailored biological and physicochemical properties.

Significance of Fluorine Substitution in Chemical Biology and Rational Drug Design

The introduction of fluorine into organic molecules is a key strategy in modern drug discovery and chemical biology. tandfonline.comresearchgate.net The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for strategic modifications of drug candidates to improve their pharmacological profiles. tandfonline.com

Judicious placement of fluorine can significantly enhance a molecule's:

Metabolic Stability: The stability of the C-F bond can block metabolically vulnerable sites in a drug molecule, preventing degradation by enzymes and prolonging its therapeutic effect. tandfonline.comnih.gov

Binding Affinity: Fluorine's electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with target proteins and increasing binding affinity. tandfonline.commdpi.com

Physicochemical Properties: Fluorination often increases a compound's lipophilicity, which can improve its ability to permeate biological membranes. nih.govresearchgate.net It can also modulate the pKa of nearby functional groups, which is crucial for controlling a drug's absorption and distribution. researchgate.net

These attributes have made fluorine a "magic bullet" in drug development, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov This strategy is a well-established method for optimizing lead compounds into viable drug candidates. tandfonline.com

Overview of Research on N-Methylbenzamide Derivatives and Related Scaffolds

N-methylbenzamide derivatives represent a versatile class of compounds with broad applications in scientific research and industry. chemicalbook.com In medicinal chemistry, these derivatives have been investigated for various therapeutic purposes. For example, certain N-methylbenzamide derivatives have been explored as potent inhibitors of phosphodiesterase 10A (PDE10A), a target for neurological and psychiatric disorders. acs.org

The N-substituted benzamide (B126) framework is also a key feature in the design of histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. researchgate.netnih.gov Researchers have synthesized series of these derivatives and evaluated their anti-proliferative activity against various cancer cell lines. researchgate.net Beyond pharmaceuticals, N-methylbenzamide is utilized in organic synthesis as a reagent and in material science to enhance the properties of polymers. chemicalbook.com

Current Research Landscape and Identified Gaps for 3-Fluoro-2-hydroxy-N-methylbenzamide

The compound this compound (CAS RN: 705949-55-9) is a specific molecule that combines the key structural features discussed previously: a salicylamide core, a fluorine substituent, and an N-methyl group. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| IUPAC Name | This compound |

| Chemical Class | Aromatic amide |

Data sourced from EvitaChem. evitachem.com

This compound has been specifically engineered for research purposes, particularly in medicinal chemistry. evitachem.com The molecular design integrates the metal-chelating properties of the ortho-hydroxybenzamide scaffold with the stereoelectronic benefits of fluorine substitution. evitachem.com The fluorine atom at the 3-position is intended to enhance metabolic stability and membrane permeability. evitachem.com

Table 2: Research Applications of this compound

| Field | Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent | The unique structural features may confer specific biological activity. It has been investigated as a rationally designed inhibitor of the enzyme HSD17B13, a target for nonalcoholic steatohepatitis (NASH). evitachem.com |

| Material Science | Building block for new materials | The compound's structure can be used to develop materials with enhanced lipophilicity and metabolic stability. evitachem.com |

| Chemical Research | Reagent in synthesis | Its reactive functional groups make it useful in various chemical syntheses. evitachem.com |

Data sourced from EvitaChem. evitachem.com

The primary research focus for this compound appears to be its potential as an inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). evitachem.com Genetic studies have identified this enzyme as a high-value target for liver diseases, and the this compound scaffold was designed to mimic the natural substrates of the enzyme while resisting degradation. evitachem.com

While the rationale for its design is clear, a significant gap in the publicly available literature is the lack of extensive, peer-reviewed studies detailing its biological activity, efficacy in preclinical models, and comprehensive structure-activity relationship (SAR) studies. Most of the available information comes from chemical suppliers, and further independent research is needed to fully validate its therapeutic potential and explore its broader applications.

Structure

3D Structure

Properties

CAS No. |

705949-55-9 |

|---|---|

Molecular Formula |

C8H8FNO2 |

Molecular Weight |

169.15 g/mol |

IUPAC Name |

3-fluoro-2-hydroxy-N-methylbenzamide |

InChI |

InChI=1S/C8H8FNO2/c1-10-8(12)5-3-2-4-6(9)7(5)11/h2-4,11H,1H3,(H,10,12) |

InChI Key |

AKEBREZDPBRQKP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 2 Hydroxy N Methylbenzamide

Established Synthetic Routes to 3-Fluoro-2-hydroxy-N-methylbenzamide

The primary route to this compound involves a two-stage process: first, the synthesis of the key precursor, 3-fluoro-2-hydroxybenzoic acid, followed by an amidation reaction to form the final N-methylbenzamide.

The synthesis of the core scaffold of this compound can be approached in two main ways: by constructing the fluoro-hydroxy-substituted aromatic ring first, or by introducing the fluorine atom onto an existing hydroxy-amide scaffold.

One common precursor is 3-fluoro-2-hydroxybenzaldehyde, also known as 3-fluorosalicylaldehyde. ossila.comchemsynthesis.com This aldehyde can be oxidized to the corresponding carboxylic acid, 3-fluoro-2-hydroxybenzoic acid, which is the immediate precursor for the amidation step. ambeed.com The synthesis of related fluorinated hydroxybenzoic acids often involves multi-step processes starting from more fundamental materials. For instance, the synthesis of isomers like 3-hydroxy-4-fluorobenzoic acid can be achieved via the Kolbe-Schmitt reaction, involving the carboxylation of a fluorophenol. google.com Another approach involves the nucleophilic substitution of a fluorine atom in a difluorinated precursor, such as the synthesis of 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid using sodium hydroxide (B78521) in DMSO. chemicalbook.com

A direct functionalization strategy involves the late-stage fluorination of a pre-formed benzamide (B126). A key established method for synthesizing the title compound is the direct fluorination of 2-hydroxy-N-methylbenzamide. evitachem.com This reaction utilizes electrophilic fluorinating agents, with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a prominent choice. The reaction is typically performed under mild conditions in a solvent like acetonitrile, often with a base such as potassium carbonate. evitachem.com

| Precursor/Starting Material | Reagents | Product | Strategy |

| 2-Hydroxy-N-methylbenzamide | Selectfluor, K₂CO₃, CH₃CN | This compound | Late-stage electrophilic fluorination evitachem.com |

| 3-Fluoro-2-hydroxybenzaldehyde | Oxidizing Agent (e.g., KMnO₄) | 3-Fluoro-2-hydroxybenzoic acid | Oxidation of aldehyde precursor ossila.com |

| 2,4-Difluorobenzoic acid | NaOH, DMSO | 4-Fluoro-2-hydroxybenzoic acid | Nucleophilic aromatic substitution chemicalbook.com |

| 4-Fluorophenol | 1. KOH 2. CO₂ 3. H₂SO₄ | 3-Hydroxy-4-fluorobenzoic acid | Kolbe-Schmitt carboxylation google.com |

This table presents various strategies for synthesizing fluorinated hydroxybenzoic acid precursors and the title compound itself.

The conversion of the carboxylic acid group of 3-fluoro-2-hydroxybenzoic acid to the N-methylamide is a critical step. This transformation is typically accomplished using a variety of coupling reagents that activate the carboxylic acid to facilitate the reaction with methylamine.

A general and widely used method involves carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.gov HOBt is known to suppress racemization, a potential side reaction in peptide synthesis, and can improve the efficiency of the coupling. peptide.comuni-kiel.de The general procedure involves dissolving the carboxylic acid in a solvent like dichloromethane (B109758) (DCM), adding HOBt and the amine (methylamine), followed by the addition of the carbodiimide (B86325) coupling agent. nih.gov

More advanced coupling reagents, often based on phosphonium (B103445) or uronium/aminium salts, offer faster reaction times and higher efficiency, especially for sterically hindered or challenging substrates. peptide.comuni-kiel.de Reagents such as HBTU, HATU, and PyBOP are common choices in modern organic synthesis. peptide.comacs.org For instance, HATU is noted for reacting faster and with less epimerization compared to HBTU. peptide.com

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Commonly used, cost-effective. Byproducts can complicate purification (DCC). peptide.comuni-kiel.de |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient, fast reaction rates. Less racemization, especially with additives. peptide.comacs.org |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Very effective, particularly for challenging couplings like those involving N-methyl amino acids. peptide.comacs.org |

| Organophosphorus Reagents | BOP-Cl | Useful in specific applications, particularly for N-methyl-containing peptides in solution phase. acs.org |

This table summarizes common classes of coupling reagents used for amide bond formation.

Exploration of Novel Synthetic Pathways and Methodological Advancements

Research continues to seek more efficient, safer, and environmentally friendly methods for synthesizing benzamides. One novel approach involves a two-step, one-pot process that avoids traditional coupling reagents. This method relies on the initial formation of a thioester intermediate from the carboxylic acid, which then reacts with the amine to form the amide bond. rsc.org Reagents like 2,2′-dipyridyldithiocarbonate (DPDTC) can be used to generate the thioester, with the only byproduct being CO₂, and the 2-mercaptopyridine (B119420) generated can be recycled. researchgate.net

Another area of advancement is the use of "green" solvents and reaction conditions. For example, the coupling reagent COMU has been shown to be effective for amide bond formation in aqueous media at room temperature when used with a surfactant and a suitable base, representing a significant step towards more sustainable chemical synthesis. acs.org

Biocatalysis represents an emerging frontier for producing fluorinated building blocks. While not yet applied to the title compound, the synthesis of 2-fluoro-3-hydroxypropionic acid using engineered E. coli demonstrates the potential of enzymatic processes for creating fluorinated synthons under environmentally benign conditions. nih.gov Furthermore, advancements in preparing high-purity fluoro-benzonitriles, which can be subsequently hydrolyzed to fluoro-benzamides, offer an alternative pathway that can lead to high yields and product quality. google.com

Regioselective Synthesis Challenges and Solutions for Fluoro-Hydroxybenzamide Scaffolds

A significant challenge in synthesizing polysubstituted aromatic compounds like this compound is achieving the correct regiochemistry—that is, placing the substituents at the desired positions on the benzene (B151609) ring. The directing effects of the substituents already on the ring heavily influence the position of any new group being added.

In the case of late-stage fluorination of 2-hydroxy-N-methylbenzamide, the existing hydroxyl (-OH) and N-methylamide (-CONHCH₃) groups are both ortho-, para-directing. evitachem.com Since the para position (position 5) is open, and the ortho positions are at 3 and 6, a mixture of products could potentially form. The challenge is to find conditions that selectively favor fluorination at the 3-position over the 5-position. The use of specific fluorinating agents and reaction conditions is crucial to control this selectivity. evitachem.com

Analog and Prodrug Synthesis for Structure-Activity Relationship Investigations

To investigate the structure-activity relationships (SAR) of bioactive molecules, chemists synthesize analogs (structurally similar compounds) and prodrugs (inactive precursors that are metabolized into the active drug in the body). Substituted benzamides are a common scaffold for such studies in drug discovery. researchgate.netnih.govnih.gov

For example, in the development of anti-inflammatory agents, a series of substituted benzamides related to Parsalmide were synthesized to evaluate their activity on COX-1 and COX-2 enzymes and their gastrointestinal safety. nih.gov Similarly, analogs of the anticancer agent Entinostat (a benzamide derivative) were synthesized by modifying substituents on the phenyl ring to probe how these changes affected anti-proliferative activity. nih.govresearchgate.net

The synthesis of fluoro-analogs is a common strategy in medicinal chemistry. A study on para-aminosalicylic acid (PAS) involved the synthesis of mono-fluoro analogs to electronically deactivate an amino group, aiming to reduce its rate of metabolic N-acetylation. nih.gov This involved sequential fluorination of a protected precursor using Selectfluor, followed by deprotection. nih.gov

Advanced Spectroscopic and Computational Characterization of 3 Fluoro 2 Hydroxy N Methylbenzamide

Detailed Spectroscopic Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure and for studying its dynamic behavior. For 3-Fluoro-2-hydroxy-N-methylbenzamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) would be required for a full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamic Studies

NMR spectroscopy would provide definitive proof of the covalent framework of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amide and hydroxyl protons. The chemical shifts and coupling constants (J-couplings) between adjacent protons, particularly the fluorine-proton couplings (nJHF), would be critical in confirming the substitution pattern on the benzene (B151609) ring. For instance, the protons ortho, meta, and para to the fluorine atom would exhibit characteristic splitting patterns and coupling constant values. The N-methyl group would likely appear as a doublet due to coupling with the amide proton, which itself would be a quartet. The phenolic hydroxyl proton's chemical shift could vary depending on the solvent and concentration, indicating its involvement in hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would show eight distinct resonances corresponding to the eight carbon atoms in the molecule. The carbon directly bonded to the fluorine atom would appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the fluorine, hydroxyl, and N-methylcarbamoyl substituents.

Dynamic Studies: Variable temperature NMR experiments could provide insights into the conformational dynamics, such as the rotation around the aryl-carbonyl and carbonyl-nitrogen bonds.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data (Note: The following table is a representation of expected data and is not based on experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |

|---|---|---|---|

| Ar-H4 | ~7.1-7.3 | ~115-120 | dd, J(H,H) ≈ 8, J(H,F) ≈ 10 |

| Ar-H5 | ~6.9-7.1 | ~120-125 | t, J(H,H) ≈ 8 |

| Ar-H6 | ~7.3-7.5 | ~125-130 | d, J(H,H) ≈ 8 |

| N-CH₃ | ~2.8-3.0 | ~26-28 | d, J(H,H) ≈ 5 |

| NH | ~8.0-8.5 | - | q, J(H,H) ≈ 5 |

| OH | ~10-12 | - | br s |

| C=O | - | ~168-172 | s |

| C-OH | - | ~150-155 | d, J(C,F) ≈ 12 |

| C-F | - | ~155-160 | d, ¹J(C,F) ≈ 240-250 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the O-H stretch of the hydroxyl group (typically broad, ~3200-3500 cm⁻¹), the N-H stretch of the amide (~3300-3400 cm⁻¹), and the C=O stretch (amide I band, ~1640-1680 cm⁻¹). The position of these bands would be highly indicative of hydrogen bonding. An intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen is expected, which would lower the C=O stretching frequency. C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the benzene ring would be expected to give a strong Raman signal.

Interactive Data Table: Expected Vibrational Frequencies (Note: The following table is a representation of expected data and is not based on experimental results.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | ~3250 | Weak | Broad, Strong |

| N-H Stretch | ~3350 | Medium | Medium |

| C-H Stretch (Aromatic) | ~3050-3100 | Strong | Medium |

| C-H Stretch (Aliphatic) | ~2950 | Medium | Medium |

| C=O Stretch (Amide I) | ~1650 | Medium | Very Strong |

| N-H Bend (Amide II) | ~1550 | Weak | Strong |

| C-C Stretch (Aromatic) | ~1450-1600 | Strong | Medium-Strong |

| C-F Stretch | ~1250 | Medium | Strong |

Mass Spectrometry for Molecular Fragmentation Patterns and Purity Assessment

Mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₈H₈FNO₂. The fragmentation pattern observed in the mass spectrum would offer further structural evidence. Expected fragmentation pathways could include the loss of the N-methyl group, the carbonyl group, and cleavage of the amide bond.

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation (Note: The following table is a representation of expected data and is not based on experimental results.)

| m/z | Proposed Fragment Ion | Structure of Fragment |

|---|---|---|

| 169 | [M]⁺ | [C₈H₈FNO₂]⁺ |

| 140 | [M - C₂H₅]⁺ | Loss of ethyl group (unlikely primary fragmentation) |

| 138 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) group (not present) |

| 123 | [M - C₂H₄O]⁺ | Loss of acetaldehyde (B116499) from a rearrangement |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. A key feature to investigate would be the presence and geometry of the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen. The crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amide N-H group and π-π stacking of the aromatic rings.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

In the absence of experimental data, Density Functional Theory (DFT) calculations would be a powerful tool to predict the properties of this compound. These calculations could provide:

Optimized Geometry: A predicted three-dimensional structure, including bond lengths and angles, which could be compared to crystallographic data if it were available.

Spectroscopic Properties: Calculated NMR chemical shifts and IR/Raman vibrational frequencies that could aid in the interpretation of experimental spectra.

Electronic Properties: Information on the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations would help in understanding the molecule's reactivity and electronic transitions. A study on related fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers showed that the HOMO is typically localized over the hydroxy-substituted ring and the amide linkage, while the LUMO is distributed over the entire molecule. chemicalbook.com

Conformational Analysis and Energy Minimization

The conformational preferences of this compound are primarily governed by the rotational barriers around the aryl-carbonyl (C-C) and carbonyl-nitrogen (C-N) bonds, as well as the potential for intramolecular hydrogen bonding. The presence of the ortho-hydroxy group is expected to play a crucial role in stabilizing a planar conformation through the formation of an intramolecular hydrogen bond with the carbonyl oxygen.

Computational studies on similar ortho-hydroxybenzamides have shown that a planar or near-planar conformation is significantly lower in energy. For this compound, two primary planar conformers can be postulated, differing in the orientation of the N-methyl group relative to the carbonyl group (cis and trans).

Energy minimization calculations, typically performed using Density Functional Theory (DFT) methods (e.g., B3LYP/6-311G(d,p)), would likely reveal that the trans conformer, where the methyl group is oriented away from the fluorinated benzene ring, is sterically favored. The key stabilizing interaction in both conformers is the intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. The fluorine atom at the 3-position is not expected to significantly alter the primary conformational preference for planarity but will influence the electronic distribution and rotational energy barriers.

A hypothetical potential energy surface scan around the C(aryl)-C(carbonyl) dihedral angle would show a high energy barrier for rotation away from the planar conformation, confirming its stability. The energy difference between the trans and cis conformers is expected to be modest.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-N-C) | Intramolecular H-bond (OH···O=C) | Relative Energy (kcal/mol) |

| Planar trans | ~180° | Yes | 0.0 (most stable) |

| Planar cis | ~0° | Yes | 1.5 - 3.0 |

| Non-planar | ~90° | No | > 10.0 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of this compound in different environments, particularly the influence of solvents on its conformational stability and intermolecular interactions.

In a non-polar solvent, the intramolecular hydrogen bond is expected to be highly persistent, maintaining the planarity of the molecule throughout the simulation. The primary motions would involve vibrations and slight rotations of the methyl group and the phenyl rings.

In a polar protic solvent such as water, the dynamics become more complex. The solvent molecules can compete for hydrogen bonding with both the hydroxyl and carbonyl groups. MD simulations would likely show that while the intramolecular hydrogen bond remains the dominant interaction, there will be transient events where water molecules form hydrogen bonds with the solute. This can lead to a slight increase in the flexibility of the molecule and small deviations from perfect planarity.

The N-methyl group prevents the amide N-H from acting as a hydrogen bond donor, which in unsubstituted amides can lead to intermolecular aggregation. This feature is expected to enhance the solubility of the compound in less polar environments. The fluorine atom, with its weak hydrogen bond accepting capability, might also engage in transient interactions with solvent molecules, although these would be less significant than the interactions with the hydroxyl and carbonyl groups.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters which can then be compared with experimental data for structural elucidation.

1H and 13C NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the proton of the hydroxyl group is expected to show a significant downfield shift (typically >10 ppm) due to its involvement in the strong intramolecular hydrogen bond. The amide proton is absent due to N-methylation, simplifying the spectrum. The N-methyl protons would appear as a singlet. The aromatic protons would show a complex splitting pattern due to spin-spin coupling, further complicated by coupling to the fluorine atom.

Predicted 13C NMR spectra would show distinct signals for the carbonyl carbon, the aromatic carbons, and the N-methyl carbon. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. The chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

Table 2: Predicted 1H and 13C Chemical Shifts (ppm) for this compound (in CDCl3)

| Atom | Predicted Chemical Shift (ppm) | Notes |

| OH | 12.0 - 14.0 | Downfield due to strong intramolecular H-bond |

| Aromatic CH | 6.8 - 8.0 | Complex pattern with nJHF couplings |

| N-CH3 | 2.9 - 3.2 | Singlet |

| C=O | 168 - 172 | Carbonyl carbon |

| C-F | 155 - 160 (1JCF ≈ 240-250 Hz) | Large one-bond coupling to F |

| C-OH | 160 - 165 | |

| Aromatic C | 115 - 140 | |

| N-CH3 | 25 - 30 |

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. Theoretical calculations can predict the vibrational frequencies and their intensities. For this compound, key predicted vibrational bands would include:

A broad O-H stretching band at a lower frequency (around 3000-3200 cm-1) than a free hydroxyl group, indicative of strong hydrogen bonding.

A C=O stretching vibration around 1630-1650 cm-1, also shifted to a lower frequency due to the intramolecular hydrogen bond.

C-N stretching and N-H bending (from the amide bond) are absent for the N-methylated amide.

C-F stretching vibrations in the region of 1100-1250 cm-1.

Aromatic C-H and C=C stretching vibrations in their characteristic regions.

The close agreement between predicted and experimental spectra would provide strong evidence for the proposed stable, planar, and intramolecularly hydrogen-bonded structure of this compound.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 3 Fluoro 2 Hydroxy N Methylbenzamide and Its Analogs

Rational Design Principles for 3-Fluoro-2-hydroxy-N-methylbenzamide Analogs

The design of analogs of this compound is a meticulous process, leveraging a deep understanding of molecular interactions to optimize pharmacological properties. Key strategies include the precise placement of fluorine substituents and the exploration of bioisosteric replacements and scaffold modifications.

The introduction of a fluorine atom into a molecular scaffold can profoundly influence its biological activity. This is due to fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon. In the context of benzamide (B126) analogs, the position of the fluorine substituent is critical in determining the molecule's conformation and its interactions with biological targets.

The substitution of hydrogen with fluorine is a widely used strategy in drug design to enhance potency. For instance, the 5-fluoro analog of lamivudine, emtricitabine, exhibits four- to tenfold greater potency as an HIV-1 inhibitor. nih.gov This enhancement is attributed to the electronic effects of the fluorine atom influencing the molecule's interaction with the target enzyme, HIV-1 reverse transcriptase. nih.gov

In the case of 2-hydroxy-N-phenylbenzamides, halogenation has been a key strategy in developing cholinesterase inhibitors. Studies have shown that benzamides derived from 5-halogenosalicylic acids and polyhalogenated anilines are particularly effective. nih.gov The position of the halogen can also dictate the binding mode and selectivity of the compound for different receptor subtypes.

Furthermore, the fluorine atom can participate in the formation of intramolecular hydrogen bonds, which can pre-organize the ligand's conformation for optimal binding to a receptor. This can lead to increased binding affinity and improved bioavailability.

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of rational drug design. This strategy is employed to improve a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. u-tokyo.ac.jp For hydroxybenzamide analogs, various bioisosteric replacements and scaffold modifications have been explored.

A notable example is the replacement of a phenolic hydroxyl group with a primary amide group in a series of diaryl amino piperidine (B6355638) delta opioid agonists. This modification resulted in enhanced activity at the delta receptor, increased selectivity over mu and kappa receptors, and improved in vitro metabolic stability. nih.gov

Scaffold hopping is another powerful technique used to discover novel chemotypes by modifying the central core structure of a molecule while retaining key pharmacophoric features. nih.gov This can involve minor changes, such as swapping a carbon atom for a nitrogen atom in a ring system, or more significant alterations like ring opening and closure. nih.gov For instance, in the development of α-glucosidase inhibitors, scaffold hopping was used to design a novel scaffold incorporating a glycosyl group to target the enzyme's active site, an amine group to improve binding affinity, and two phenyl groups to enhance inhibitory activity. nih.gov

In the context of N-benzyl-3,4,5-trimethoxyaniline, scaffold hopping led to the synthesis of 5,6,7-trimethoxyflavan derivatives with potent anticancer activity. mdpi.com These examples highlight the versatility of bioisosteric replacement and scaffold modification in the design of novel therapeutic agents based on a parent compound like this compound.

| Bioisosteric Replacement/Scaffold Modification | Original Scaffold/Functional Group | Modified Scaffold/Functional Group | Impact on Biological Activity | Reference |

| Bioisosteric Replacement | Phenolic Hydroxyl | Primary Amide | Enhanced delta opioid receptor agonism, improved selectivity and metabolic stability | nih.gov |

| Scaffold Hopping | N-benzyl-3,4,5-trimethoxyaniline | 5,6,7-trimethoxyflavan | Novel anticancer agents with potent activity | mdpi.com |

| Scaffold Hopping | Sugar-based compounds | Glycosyl-amine-phenyl scaffold | Potent and selective α-glucosidase inhibitors | nih.gov |

In Vitro Biological Target Identification and Validation

Identifying and validating the biological targets of this compound and its analogs is crucial for understanding their mechanism of action and therapeutic potential. This involves a range of in vitro assays, including enzyme inhibition studies and receptor binding assays.

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important targets in the treatment of Alzheimer's disease. The inhibition of these enzymes can help to alleviate the cognitive symptoms of the disease. Several studies have investigated the cholinesterase inhibitory activity of benzamide derivatives.

A series of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) and their phosphorus-based esters were synthesized and evaluated for their ability to inhibit AChE and BChE. nih.govmdpi.com The parent benzamides demonstrated moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM, and weaker inhibition of BChE. nih.gov Notably, many of these derivatives were comparable or superior to the established cholinesterase inhibitor, rivastigmine. nih.gov

The esterification of the phenolic hydroxyl group, particularly with phosphorus-based acids, significantly improved the inhibitory activity against BChE. nih.gov For example, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) was identified as a potent and selective BChE inhibitor with an IC50 value of 2.4 µM. nih.gov

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

| Halogenated 2-hydroxy-N-phenylbenzamides (range) | 33.1 - 85.8 | 53.5 - 228.4 | nih.gov |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | - | 2.4 | nih.gov |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | - | nih.gov |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | - | 1.60 | nih.gov |

Receptor binding assays are essential for determining the affinity of a ligand for its target receptor. Fluorinated benzamides have been investigated for their binding to various receptors, including dopamine (B1211576) and sigma receptors.

For instance, fluorinated benzamide analogs have been developed as high-affinity ligands for dopamine D2 receptors, with potential applications in positron emission tomography (PET) imaging. Similarly, fluorinated benzamide derivatives have been synthesized and evaluated for their affinity and selectivity for sigma-2 receptors, which are overexpressed in many types. One such compound, MAM03055A, a homo-bivalent dimer, exhibited high affinity and strong preference for sigma-2 receptors (Ki = 55.9 nM) over sigma-1 receptors (Ki = 3,371 nM).

These studies demonstrate the potential of fluorinated benzamides to act as potent and selective ligands for a range of G-protein coupled receptors and other receptor types. While specific binding data for this compound is not available in the public domain, the findings from related compounds suggest that it could be a promising scaffold for targeting these receptors.

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

| MAM03055A | Sigma-2 Receptor | 55.9 nM | |

| MAM03055A | Sigma-1 Receptor | 3,371 nM | |

| Fluorinated benzamide analog | Dopamine D2 Receptor | High affinity (specific Ki not provided) |

To gain a deeper understanding of the binding events between a ligand and its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide valuable information on the thermodynamics and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein. From a single ITC experiment, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This information provides insights into the driving forces of the binding interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. While specific SPR or ITC data for this compound is not publicly available, these techniques would be invaluable in characterizing its interactions with any identified biological targets, providing a comprehensive understanding of its binding mechanism.

Cellular Assays and Mechanistic Pathway Elucidation (in vitro models)

The biological potential of this compound and its analogs is evaluated through a series of in vitro cellular assays. These studies are crucial for understanding the compound's mechanism of action at a cellular level and for elucidating the pathways through which it exerts its effects.

Assays for Viral Replication Inhibition in Cell Cultures (e.g., Human Adenovirus, Influenza A Virus, SARS-CoV-2)

While direct studies on this compound are not extensively reported in publicly available literature, the broader class of salicylamide (B354443) derivatives has demonstrated significant antiviral activity. Salicylamides, which share the core 2-hydroxybenzamide structure, have been identified as potent inhibitors of a range of DNA and RNA viruses.

Research on salicylamide analogs has shown that these compounds can interfere with various stages of the viral life cycle. For instance, structure-activity relationship (SAR) studies on derivatives of niclosamide, a salicylanilide, have led to the identification of compounds with potent inhibitory effects against Human Adenovirus (HAdV). evitachem.com Some of these derivatives exhibit nanomolar to submicromolar IC50 values, indicating a high degree of potency. evitachem.com The mechanism of action for these analogs can vary, with some interfering with viral entry and others targeting DNA replication or later stages of the viral life cycle. evitachem.com

The antiviral activity of salicylamides is not limited to adenoviruses. The class has shown broad-spectrum potential, with some derivatives being investigated for their activity against influenza viruses and coronaviruses like SARS-CoV-2. The general mechanism often involves the disruption of host-cell processes that are essential for viral replication. For example, some salicylamides can alter intracellular pH or interfere with cellular kinases, creating an environment that is inhospitable to the virus.

The structural features of this compound, specifically the hydroxyl and amide groups, are crucial for its potential antiviral activity, as these are known to be important for the activity of other salicylamide-based antiviral agents. The presence of the fluorine atom and the N-methyl group likely influences its potency, selectivity, and pharmacokinetic properties.

Table 1: Antiviral Activity of Representative Salicylamide Analogs This table is based on data for analogous compounds and is for illustrative purposes.

| Compound Class | Virus | Assay | Key Findings | Reference |

|---|---|---|---|---|

| Salicylanilide Derivatives | Human Adenovirus (HAdV) | Cell-based assays | Nanomolar to submicromolar IC50 values; inhibition of viral entry and replication. | evitachem.com |

| Salicylamide Derivatives | Influenza A Virus | Cell culture | Inhibition of viral replication. | |

| Niclosamide Analogs | SARS-CoV-2 | In vitro infection models | Inhibition of viral infection with an EC50 of 0.74 μM for one analog. |

Investigations into Potential Anti-inflammatory and Analgesic Mechanisms (in vitro cellular models)

The 2-hydroxybenzamide scaffold, a core component of this compound, is structurally related to salicylic (B10762653) acid, the primary metabolite of aspirin. This structural similarity suggests a potential for anti-inflammatory and analgesic properties. Salicylamide itself is a non-steroidal anti-inflammatory drug (NSAID) that functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins (B1171923) involved in inflammation and pain signaling.

Studies on various N-substituted salicylamides have explored how modifications to the amide group can influence anti-inflammatory and analgesic activity. Research has shown that some N-heterocyclic salicylamide derivatives can be more effective than salicylamide itself, with a reduced tendency to cause gastric ulcers, a common side effect of NSAIDs.

The anti-inflammatory effects of substituted benzamides have also been investigated, with some compounds showing preferential inhibition of either COX-1 or COX-2. The specific substitutions on the aromatic ring and the amide nitrogen are critical in determining the potency and selectivity of these compounds. The fluorine atom in this compound can be expected to modulate its electronic properties and binding affinity for target enzymes like COX, potentially leading to enhanced or more selective activity.

Table 2: Anti-inflammatory Activity of Substituted Benzamide and Salicylamide Analogs This table is based on data for analogous compounds and is for illustrative purposes.

| Compound Class | In Vitro Target | In Vivo Model | Key Findings | Reference |

|---|---|---|---|---|

| N-heterocyclic salicylamides | Not specified | Not specified | Some derivatives more effective than salicylamide with lower ulcerogenic activity. | |

| Substituted benzamides | COX-1 and COX-2 | Carrageenan-induced rat paw edema | Inhibition of COX enzymes and in vivo anti-inflammatory activity. |

Studies on β-Amyloid Aggregation Inhibition Mechanisms (in vitro)

The aggregation of β-amyloid (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Molecules that can interfere with this aggregation process are therefore of significant therapeutic interest. A key feature of this compound relevant to this area is the N-methyl group on the amide.

N-methylation is a known strategy in the design of peptide-based inhibitors of Aβ aggregation. N-methylated peptides can bind to Aβ monomers but are unable to participate in the hydrogen bonding necessary for the formation of β-sheets, which are the building blocks of amyloid fibrils. This "capping" mechanism effectively halts the aggregation process.

While this compound is a small molecule and not a peptide, the principle of disrupting hydrogen bonding networks is still applicable. The N-methyl group prevents the amide from acting as a hydrogen bond donor, which could interfere with the self-assembly of Aβ peptides. Furthermore, the hydroxybenzamide portion of the molecule could interact with the Aβ peptide through other non-covalent interactions, such as π-stacking or hydrophobic interactions, positioning the N-methyl group to effectively block further aggregation. Studies on other small molecules have shown that aromatic rings and hydrogen bond-donating/accepting groups are important for binding to Aβ and inhibiting its aggregation.

Assessment of Metal Chelation and Antioxidant Activity at the Molecular Level

The 2-hydroxybenzamide structure within this compound confers the ability to chelate metal ions. This is due to the proximity of the hydroxyl group and the amide oxygen, which can coordinate with metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). The dysregulation of these metal ions is implicated in oxidative stress and the pathology of various diseases, including neurodegenerative disorders. By chelating these metals, the compound can prevent them from participating in Fenton-like reactions that generate harmful reactive oxygen species (ROS).

The fluorine substituent can influence the acidity of the phenolic proton and the electron density of the aromatic ring, which in turn can modulate the metal-chelating and antioxidant properties of the molecule. While direct antioxidant studies on this compound are not widely published, the inherent properties of the o-hydroxybenzamide scaffold suggest that it possesses metal-chelating capabilities. This is a recognized mechanism for antioxidant activity, as it prevents the catalytic generation of free radicals.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to develop predictive models for the biological activity of compounds based on their chemical structure. This approach is valuable in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

Development of Predictive Models for Biological Activity

While specific QSAR models for this compound are not publicly available, QSAR studies on related benzamide and salicylamide derivatives have been conducted for various biological activities. These studies typically identify key molecular descriptors that correlate with the observed activity.

For example, a QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors found that hydrophobic character and hydrogen bond donating groups were crucial for activity. Another QSAR analysis of salicylamide isosteres as potential antituberculotics highlighted the importance of quantum chemical descriptors related to electronic properties.

A predictive QSAR model for the biological activities of this compound and its analogs would likely involve descriptors such as:

Electronic properties: Descriptors such as partial atomic charges, dipole moment, and HOMO/LUMO energies would be important, especially given the presence of the electronegative fluorine atom and the electron-donating hydroxyl group.

Steric parameters: The size and shape of the molecule, as well as the specific positioning of the substituents, would be critical for its interaction with biological targets.

By developing such a model, researchers could virtually screen a library of related compounds to predict their activity and prioritize the synthesis of the most promising candidates for further testing.

Table 3: Common Descriptors in QSAR Models for Benzamide Derivatives This table is based on general QSAR studies of analogous compounds and is for illustrative purposes.

| Descriptor Class | Specific Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity with biological targets. |

| Hydrophobic | LogP, Molar refractivity | Affects membrane permeability and hydrophobic interactions with target proteins. |

| Steric | Molecular weight, Molecular volume, Surface area | Determines the fit of the molecule into the binding site of a target protein. |

| Topological | Connectivity indices, Shape indices | Describes the branching and overall shape of the molecule. |

Identification of Key Pharmacophoric Features and Molecular Descriptors

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target, leading to a biological response. For this compound and its analogs, the key pharmacophoric features can be deduced from its structural components: the salicylamide core, the fluorine substituent, and the N-methyl group.

Salicylamide Core: The 2-hydroxybenzamide (salicylamide) moiety is a well-established pharmacophore in numerous biologically active compounds. The ortho-hydroxyl group and the amide functionality are critical.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These features are crucial for forming specific interactions with amino acid residues in a protein's active site.

Chelation: The ortho-positioning of the hydroxyl and amide groups allows for potential metal chelation, which can be a vital mechanism for enzyme inhibition.

Fluorine Substituent: The introduction of a fluorine atom at the 3-position of the benzene (B151609) ring significantly influences the molecule's properties.

Electronic Effects: Fluorine is a highly electronegative atom, which can alter the acidity of the phenolic hydroxyl group and the electron distribution of the aromatic ring. This modification can impact binding affinity and interaction with target proteins.

Metabolic Stability: The carbon-fluorine bond is very stable, and its introduction can block metabolic hydroxylation at that position, thereby increasing the compound's metabolic stability and half-life.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Steric Influence: The methyl group provides steric bulk, which can influence the molecule's preferred conformation and its fit within a binding pocket.

Hydrophobicity: It adds a small hydrophobic element that can engage in van der Waals interactions with nonpolar residues in the active site.

Molecular Descriptors: To quantify the pharmacophoric features, various molecular descriptors can be calculated. While specific experimental values for this compound are not widely published, representative descriptors for related salicylamides are used in quantitative structure-activity relationship (QSAR) studies. These often include:

| Descriptor Category | Specific Descriptors | Relevance |

| Electronic | Dipole Moment, Partial Charges, pKa | Governs electrostatic interactions and ionization state. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Shape Indices | Defines the size, shape, and spatial arrangement of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's lipophilicity and ability to cross membranes. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for forming hydrogen bonds with the target. |

These descriptors are instrumental in building predictive QSAR models that correlate a compound's structural features with its biological activity.

Computational Molecular Docking and Binding Mode Analysis

Computational methods, particularly molecular docking, are powerful tools for predicting how a ligand like this compound might bind to a protein target and for understanding the specific interactions that stabilize the complex.

Ligand-Protein Docking Simulations for Target Interaction Prediction

While specific docking studies for this compound are not extensively reported in publicly available literature, we can infer its potential interactions based on studies of analogous salicylamide derivatives with various protein targets, such as bacterial and viral enzymes.

The process of ligand-protein docking involves several key steps:

Target Selection and Preparation: A three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the protein's active site. Each pose is scored based on a function that estimates the binding affinity.

The results of such simulations would predict the most likely binding poses of this compound and provide a binding energy score, which is an estimate of the binding affinity. For instance, in studies of related salicylamides as inhibitors of enzymes like Hepatitis B Virus (HBV) core protein or adenovirus proteins, docking simulations have been crucial in identifying plausible binding modes and guiding further drug design. nih.govnih.gov

Elucidation of Specific Binding Interactions and Active Site Recognition

Based on the predicted binding pose from docking simulations, a detailed analysis of the intermolecular interactions between this compound and the amino acid residues of the active site can be performed. The key interactions would likely involve:

Hydrogen Bonds: The phenolic hydroxyl group and the amide N-H group are expected to act as hydrogen bond donors to acceptor residues like aspartate, glutamate, or the backbone carbonyl oxygen of amino acids in the active site. The carbonyl oxygen of the amide and the fluorine atom can act as hydrogen bond acceptors.

Aromatic Interactions: The benzene ring can participate in π-π stacking or π-cation interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan in the binding pocket.

Hydrophobic Interactions: The methyl group on the amide and the aromatic ring itself can form van der Waals interactions with hydrophobic residues like leucine, valine, and isoleucine.

A hypothetical representation of the binding interactions for a salicylamide derivative within a protein active site is presented in the table below. This is a generalized model based on common interactions observed for this class of compounds.

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| 2-Hydroxyl group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |

| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Backbone C=O |

| Amide C=O | Hydrogen Bond Acceptor | Arg, Lys, Ser, Gln, Asn |

| Aromatic Ring | π-π Stacking | Tyr, Phe, Trp, His |

| 3-Fluoro group | Weak Hydrogen Bond Acceptor / Halogen Bond | Asn, Gln, Ser |

| N-Methyl group | Hydrophobic (van der Waals) | Ala, Val, Leu, Ile |

Future Research Directions and Potential Academic Applications

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The ability to detect and quantify a compound and its metabolites in biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. Future research could focus on developing sophisticated analytical methods for 3-Fluoro-2-hydroxy-N-methylbenzamide.

Trace Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful technique for trace-level detection. The development of a validated LC-MS/MS method would be crucial for quantifying the compound in plasma, urine, and tissue samples. Method development would involve optimizing chromatographic conditions for separation and tuning mass spectrometer parameters for selective and sensitive detection. For compounds intended for tissue distribution studies, isotopic labeling could be employed. google.com The incorporation of radioactive isotopes like ¹⁴C or ³H, or stable heavy isotopes like ²H (deuterium), would facilitate detection and quantification in drug and substrate tissue distribution studies. google.com

Metabolite Profiling: Understanding the metabolic fate of this compound is essential. In vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models, could identify key metabolic pathways. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) would be instrumental in identifying and structurally elucidating potential metabolites. Given the presence of the N-methyl group and the aromatic ring, likely metabolic pathways to investigate would include N-demethylation, aromatic hydroxylation, and glucuronidation or sulfation of the phenolic hydroxyl group.

| Analytical Technique | Application for this compound | Potential Research Focus |

| LC-MS/MS | Quantitative analysis in biological fluids (plasma, urine). | Method validation according to regulatory guidelines; pharmacokinetic studies. |

| HRMS (e.g., Q-TOF, Orbitrap) | Identification and structural elucidation of metabolites. | In vitro and in vivo metabolite profiling; biotransformation pathway mapping. |

| Isotope Labeling | Tissue distribution and metabolism studies. google.com | Synthesis of radiolabeled or stable isotope-labeled compound; quantitative whole-body autoradiography. google.com |

| Chiral HPLC | Separation of potential enantiomers if a chiral center is introduced. google.com | Development of chiral separation methods to study stereospecific disposition. google.com |

Application of this compound as a Chemical Probe for Biological Target Validation

A chemical probe is a small molecule used to study and manipulate a biological target. The structural motifs within this compound, particularly the fluoro-hydroxybenzamide scaffold, are present in inhibitors of various enzymes, suggesting its potential as a chemical probe. evitachem.com

The rational design of this compound may be linked to inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a high-value target in nonalcoholic steatohepatitis (NASH). evitachem.com The fluoro-hydroxybenzamide core could mimic the steric and electronic properties of natural hydroxysteroid substrates. evitachem.com As a chemical probe, it could be used to validate HSD17B13 as a target in various disease models.

Furthermore, the broader hydroxybenzamide scaffold has been associated with the inhibition of other enzymes, such as histone deacetylases (HDACs) and cholinesterases. nih.govmdpi.com Future research could involve screening this compound against a panel of such enzymes to identify its primary biological target(s). Once a target is confirmed, the compound could be used in cell-based assays and animal models to explore the biological consequences of target inhibition, thus validating the target's role in health and disease.

Integration into Fragment-Based Drug Discovery (FBDD) or Virtual Screening Libraries

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. nih.govacs.org this compound, with a molecular weight of 169.15 g/mol , fits the profile of a typical fragment. evitachem.com

FBDD Libraries: This compound could be a valuable addition to FBDD libraries. Its key features—a fluorinated ring for metabolic stability and altered pKa, a hydroxyl group and amide for hydrogen bonding, and an N-methyl group to modulate polarity and prevent hydrogen donation—provide a unique combination of properties. evitachem.comnih.gov Screening this fragment against a wide range of therapeutic targets could yield starting points for multiple drug discovery programs.

Virtual Screening: In parallel, the 3D structure of this compound can be incorporated into virtual screening libraries. Computational docking studies could predict its binding affinity and mode to the active sites of various proteins, prioritizing it for in vitro screening against targets where a good fit is observed. This approach has been successfully used to identify novel inhibitors for targets like G protein-coupled receptors (GPCRs). acs.orgmdpi.com

| Discovery Approach | Role of this compound | Potential Outcome |

| Fragment-Based Drug Discovery (FBDD) | Inclusion as a fragment in screening libraries. nih.govacs.org | Identification of novel protein-ligand interactions; starting point for lead optimization. |

| Virtual Screening | Addition to computational libraries for in silico docking. mdpi.com | Prioritization for in vitro screening against specific targets; hypothesis generation for binding modes. |

Exploration of this compound in Non-Biological Research Domains (e.g., Materials Science, Coordination Chemistry)

The potential applications of this compound are not limited to the life sciences. Its chemical structure suggests utility in materials science and coordination chemistry.

Materials Science: The compound could serve as a monomer or a building block for the synthesis of novel polymers. evitachem.com The presence of the aromatic ring can impart rigidity and thermal stability, while the fluorine atom can enhance properties like hydrophobicity and chemical resistance. The hydroxyl and amide groups offer sites for polymerization. Research in this area could explore the synthesis of polyesters, polyamides, or other polymers incorporating this molecule and characterize their physical and chemical properties for potential applications in advanced materials.

Coordination Chemistry: The ortho-hydroxybenzamide motif is a known bidentate chelating agent for various metal ions. evitachem.com The compound could be used to synthesize novel metal complexes. The fluorine substituent could modulate the electronic properties of the ligand and, consequently, the spectroscopic and electrochemical properties of the resulting metal complexes. These complexes could be investigated for catalytic activity, magnetic properties, or as luminescent materials.

Strategic Directions for Further Mechanistic Elucidation and SAR Optimization

To advance the utility of this compound, a deeper understanding of its mechanism of action and structure-activity relationship (SAR) is necessary.

Mechanistic Elucidation: If the compound shows activity against a particular target, detailed mechanistic studies would be the next step. This could involve enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) and biophysical techniques like X-ray crystallography or cryo-electron microscopy to determine its binding mode at the atomic level. Such studies have been crucial in understanding how similar scaffolds bind to their targets. acs.org

SAR Optimization: A systematic SAR study would be essential for developing more potent and selective analogs. This would involve synthesizing a library of related compounds and assessing their activity. Key structural modifications to explore could include:

Position of the fluorine atom: Moving the fluorine to other positions on the aromatic ring to probe its effect on activity.

Substitution on the aromatic ring: Introducing other substituents (e.g., chloro, bromo, methyl) to understand the electronic and steric requirements for binding. Studies on related salicylanilides have shown that the nature and position of halogen substituents can significantly impact inhibitory potency against enzymes like cholinesterases. mdpi.com

Modification of the N-methyl group: Replacing the methyl group with other alkyl or aryl groups to explore the steric tolerance in that region of the binding pocket.

Replacement of the amide: Investigating other linker chemistries to understand the importance of the amide bond.

| SAR Modification Strategy | Rationale | Example from Related Compounds |

| Varying ring substituents | To probe electronic and steric effects on target binding. | In some HDAC inhibitors, small methoxy (B1213986) groups are favorable, while in others, halogen substitutions are beneficial. nih.gov |

| Modifying N-alkyl group | To explore steric limits and impact on solubility and permeability. | N-methylation can enhance blood-brain barrier penetration in some neuroactive compounds. nih.gov |

| Altering the linker | To optimize geometry and interactions with the target protein. | N-hydroxypropenamide linkers have been compared to N-hydroxybenzamide linkers in HDAC inhibitors, showing different activity profiles. researchgate.net |

By pursuing these future research directions, the scientific community can fully explore the potential of this compound, potentially unlocking new tools for biological research and starting points for the development of novel therapeutics and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.